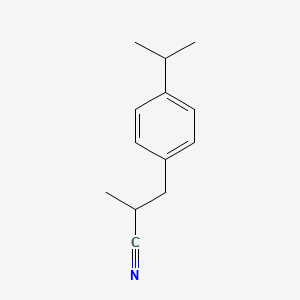
3-(p-Isopropylphenyl)-2-methylpropiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Isopropylphenyl)-2-methylpropiononitrile is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, a methyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Isopropylphenyl)-2-methylpropiononitrile typically involves the reaction of 3-(p-Isopropylphenyl)-2-methylpropionaldehyde with a suitable nitrile source. One common method is the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization may be employed to remove impurities and obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Isopropylphenyl)-2-methylpropiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(p-Isopropylphenyl)-2-methylpropiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavors, particularly for its pleasant odor profile.
Mecanismo De Acción
The mechanism of action of 3-(p-Isopropylphenyl)-2-methylpropiononitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative effects may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(p-isopropylphenyl)propionaldehyde: Known for its use in fragrance chemistry.
Phenylacetone: An organic compound with a similar phenyl group structure.
Uniqueness
3-(p-Isopropylphenyl)-2-methylpropiononitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group, in particular, allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
68443-45-8 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-methyl-3-(4-propan-2-ylphenyl)propanenitrile |
InChI |
InChI=1S/C13H17N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8H2,1-3H3 |
Clave InChI |
MCYOGOKMJRETFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)CC(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


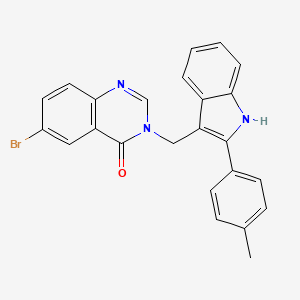
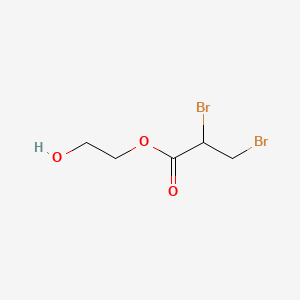
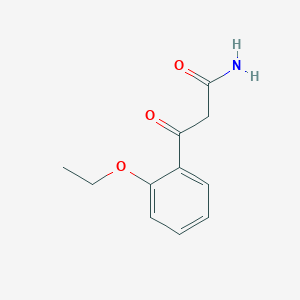
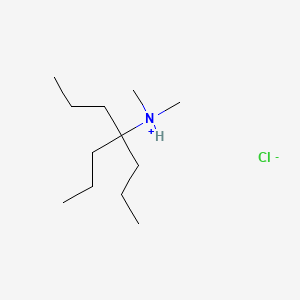

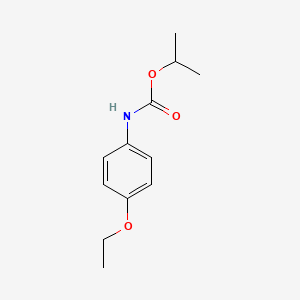
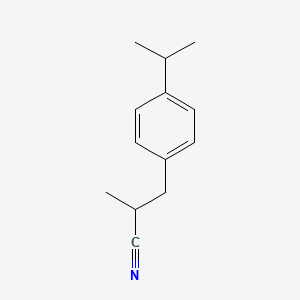

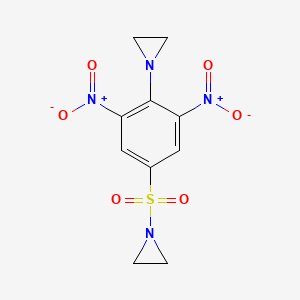
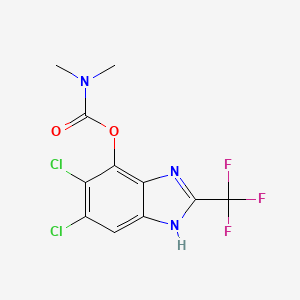

![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)
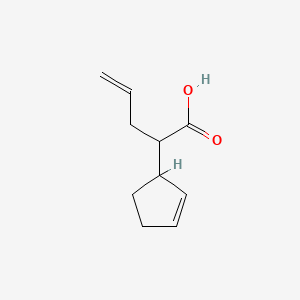
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
